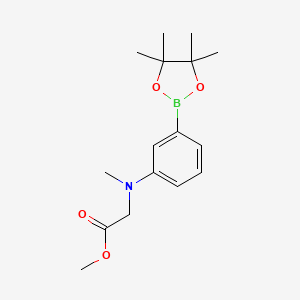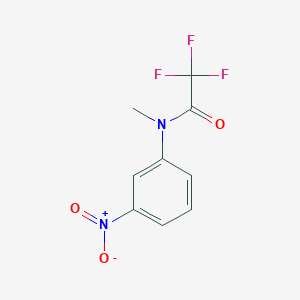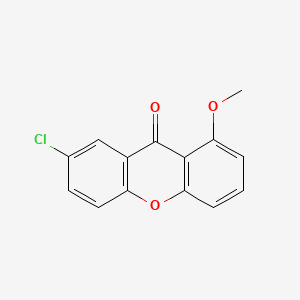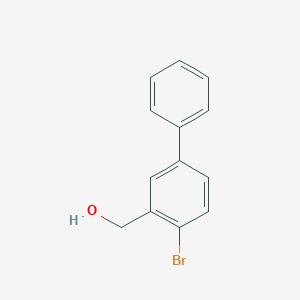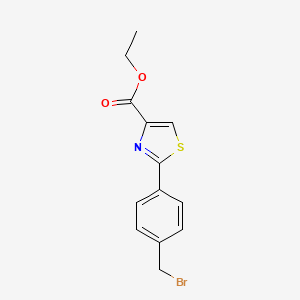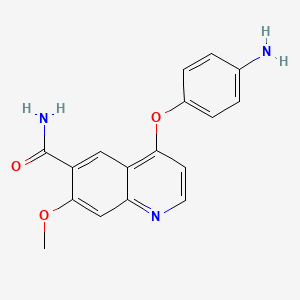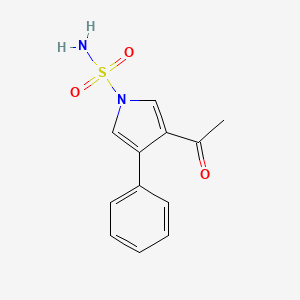
3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide is a heterocyclic compound that features a pyrrole ring substituted with acetyl and phenyl groups, as well as a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in the presence of water and a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrole ring can interact with various receptors and proteins . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzoyl-1H-pyrrole-1-sulfonamide
- 3-Nitro-1H-pyrrole-1-sulfonamide
- 1H-pyrrolo[2,3-c]pyridine-1-sulfonamide
Uniqueness
3-Acetyl-4-phenyl-1H-pyrrole-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
3-acetyl-4-phenylpyrrole-1-sulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c1-9(15)11-7-14(18(13,16)17)8-12(11)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,16,17) |
Clave InChI |
JGHNKOOKDACYIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C=C1C2=CC=CC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
